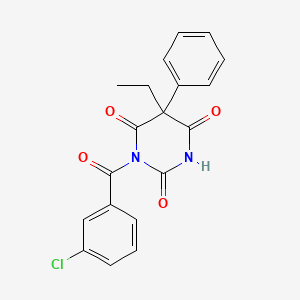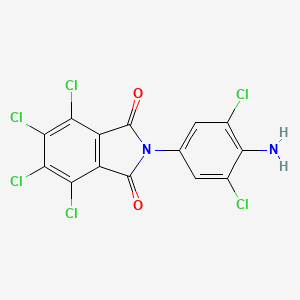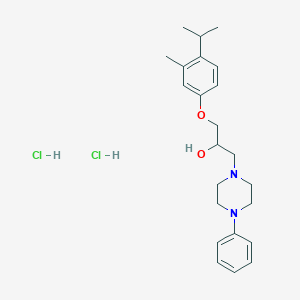
1-(4-isopropyl-3-methylphenoxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule belongs to a class of organic compounds that feature isopropyl and methyl groups attached to a phenoxy moiety, a piperazinyl group, and a propanol backbone, ending in a dihydrochloride salt. This structure suggests potential interest in pharmaceutical chemistry, given the presence of a piperazine ring, which is often found in drugs due to its versatile binding properties.
Synthesis Analysis
Synthetic routes for similar complex molecules typically involve multi-step processes, starting from simpler aromatic compounds or alcohols that are functionalized through reactions such as Claisen Schmidt condensation, Mannich reaction, or direct arylation. Protective group strategies may be employed to safeguard certain functional groups while others are modified. The synthesis of related piperazine and phenoxy compounds often requires careful selection of reagents and conditions to achieve the desired connectivity and stereochemistry (Kumar et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves spectroscopic techniques like NMR, IR, and mass spectrometry. These methods provide insights into the chemical environment of the atoms, the presence of functional groups, and the overall molecular geometry. Advanced techniques, such as X-ray crystallography, can offer precise three-dimensional structures, revealing how different substituents are oriented in space and potentially affect the molecule's reactivity and interactions (Du & Wang, 2013).
特性
IUPAC Name |
1-(3-methyl-4-propan-2-ylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2.2ClH/c1-18(2)23-10-9-22(15-19(23)3)27-17-21(26)16-24-11-13-25(14-12-24)20-7-5-4-6-8-20;;/h4-10,15,18,21,26H,11-14,16-17H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKYYPUCGXPYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O)C(C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-nitrophenyl)-1-piperazinyl]-3-phenoxy-2-propanol](/img/structure/B5050599.png)
![N-benzyl-5-[(2,6-dimethylphenoxy)methyl]-N-(2-hydroxyethyl)-3-isoxazolecarboxamide](/img/structure/B5050602.png)
![1-(4-chlorophenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5050609.png)
![5-[(ethylamino)methylene]-1-mesityl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5050615.png)
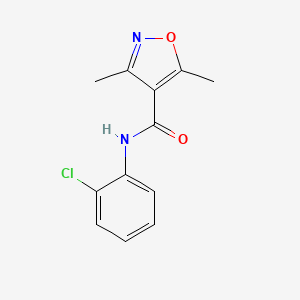
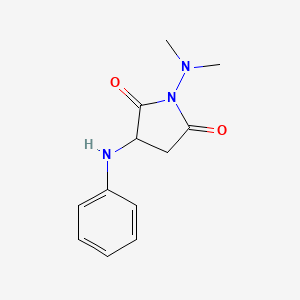
![1-bromo-4-[3-(4-methoxyphenoxy)propoxy]-2,5-dimethylbenzene](/img/structure/B5050639.png)
![3-methyl-N'-[1-(3-pyridinyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B5050652.png)
![3-bromo-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5050660.png)
![ethyl 2-[(1-adamantylcarbonyl)amino]-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5050681.png)
![[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5050684.png)
